DMT-dG(ib) Phosphoramidite, also known as N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], is a key building block used in the chemical synthesis of DNA . This specific type of phosphoramidite is employed in a technique called automated DNA solid-phase synthesis, a crucial tool in various scientific research fields.
DMT-dG(ib) Phosphoramidite serves as a crucial building block for the synthesis of short, single-stranded DNA molecules called oligonucleotides. These oligonucleotides play a vital role in numerous research applications, including:
DMT-dG(ib) Phosphoramidite offers several advantages compared to other guanine phosphoramidites:
DMT-dG(ib) Phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxyguanosine, characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5' position and an isobutyl (ib) substituent. The full name of this compound is N2-Isobutyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl phosphoramidite. This structure allows for efficient coupling during solid-phase oligonucleotide synthesis, making it an essential reagent in molecular biology and genetic research.
The synthesis of DMT-dG(ib) Phosphoramidite typically involves several steps:
DMT-dG(ib) Phosphoramidite has several important applications:
DMT-dG(ib) Phosphoramidite shares structural similarities with several other phosphoramidites used in oligonucleotide synthesis. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
DMT-dG(dmf) Phosphoramidite | Contains dimethylformamide as a group | More stable under certain conditions |
DMT-dG(tac) Phosphoramidite | Contains a thioacetic acid substituent | Different reactivity profile |
DMT-dG(ce) Phosphoramidite | Cyanoethyl protecting group | Enhanced solubility in organic solvents |
DMT-dG(ib) Phosphoramidite | Isobutyl group enhances steric hindrance | Improved coupling efficiency |
DMT-dG(ib) Phosphoramidite's unique isobutyl substitution provides enhanced steric hindrance which can lead to improved coupling efficiencies compared to other phosphoramidites, making it particularly useful in synthesizing longer oligonucleotides with fewer impurities .
The phosphoramidite method revolutionized oligonucleotide synthesis by addressing inefficiencies in earlier chemical strategies. Prior to its development, the phosphodiester and H-phosphonate methods dominated synthetic workflows, but these suffered from low yields and side reactions. The breakthrough came in 1981 when Caruthers and Matteucci introduced nucleoside phosphoramidites as stable intermediates for stepwise chain elongation. This innovation capitalized on the reactivity of trivalent phosphorus, enabling rapid coupling cycles while minimizing hydrolysis risks.
Key milestones include:
The phosphoramidite approach’s superiority lies in its four-step cyclic process (detritylation, coupling, oxidation, capping), achieving coupling efficiencies >99% per cycle. By 2025, this method remains the only commercially viable route for high-throughput DNA synthesis at scales exceeding 200 nucleotides.
Deoxyguanosine’s exocyclic amine and heterocyclic nitrogen atoms render it prone to side reactions during synthesis, necessitating robust protection strategies. Early efforts used benzoyl or phthaloyl groups, but these required harsh deprotection conditions. The introduction of the isobutyryl (iBu) group in the 1980s marked a turning point, as it balanced stability during synthesis with mild removal via ammonium hydroxide.
For DMT-dG(ib), the 2-amino group is protected with isobutyryl, while the 5'-hydroxyl uses 4,4'-dimethoxytrityl (DMT). The DMT group’s acid lability allows selective removal during detritylation, monitored via its orange-colored carbocation intermediate.
Automated solid-phase synthesis relies on three principles:
Critical innovations enabling automation include:
DMT-dG(ib) Phosphoramidite (C₄₄H₅₄N₇O₈P, MW 839.92) exemplifies optimized protecting group synergy. Its structure features:
Commercial availability from suppliers like Sigma-Aldrich and TCI Chemicals underscores its industrial relevance. Recent advances in ultra-fast deprotection (<15 minutes) further integrate DMT-dG(ib) into high-throughput platforms.
Phosphoramidite chemistry has established itself as the gold standard method for DNA synthesis that has been utilized in the industry for almost 35 years [1]. The simplicity and high efficiency of this approach have enabled the synthesis of large volumes of oligonucleotide sequences up to 200 base pairs in length [1]. Currently, it represents the only commercially viable chemistry capable of providing the volume of DNA required by the synthetic biology market [1]. The chemical foundation of this methodology centers on the use of nucleoside phosphoramidites, which are derivatives of natural or synthetic nucleosides that serve as building blocks for oligonucleotide synthesis [2].
DMT-dG(ib) Phosphoramidite, formally known as 5'-O-DMT-N2-Isobutyryl-2'-Deoxyguanosine-CE Phosphoramidite, represents a critical component in this synthetic framework [3]. This nucleoside phosphoramidite contains an isobutyryl protecting group on the N2 position of the guanosine base and is utilized extensively in the synthesis of oligonucleotides [3]. The compound possesses a molecular formula of C44H54N7O8P with a molecular weight of 839.92 daltons [4].
The phosphoramidite synthesis chemistry consists of a four-step chain elongation cycle that adds one base per cycle onto a growing oligonucleotide chain attached to a solid support matrix [5]. This iterative process proceeds in the 3' to 5' direction, opposite to the natural biosynthesis direction [6]. Each cycle involves four distinct chemical transformations: detritylation, activation-coupling, capping, and oxidation [6] [5].
The theoretical foundation of this synthesis cycle relies on the principle of selective protection and deprotection of functional groups [2]. The 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl group, while the exocyclic amino groups on the nucleobases are protected with base-labile groups [2]. In the case of deoxyguanosine derivatives, the N2 amino group is protected with an isobutyryl group, which effectively prevents unwanted side reactions during the synthesis process [7] [8].
The synthesis cycle initiates with the removal of the 5'-dimethoxytrityl protecting group from the solid-support-linked nucleoside [6]. This detritylation step is accomplished through treatment with trichloroacetic acid, which activates the support-attached phosphoramidite for chain elongation with the next phosphoramidite monomer [5]. The mechanism involves protonation of the dimethoxytrityl group, leading to the formation of a stable carbocation intermediate due to the electron-donating methoxy groups [6].
Research has demonstrated that the detritylation reaction requires approximately one molecule of acid per monomer unit of oligonucleotide for maximum reaction rate [9]. As the oligonucleotide chain length increases throughout the synthesis, more acid must be introduced to maintain optimal detritylation kinetics [9]. Studies using different acid concentrations have revealed that 3% dichloroacetic acid provides superior results compared to higher concentrations, which can lead to excessive depurination of adenine residues [9].
Table 3: Detritylation Kinetics and DNA Quality Assessment
Acid Concentration | Detritylation Time (sec) | Depurination Rate (%) | DNA Quality | Recommended Use |
---|---|---|---|---|
3% DCA | 60 | 0.1 | Excellent | Standard |
15% DCA | 30 | 0.2 | Very Good | Fast synthesis |
3% TCA | 20 | 0.3 | Good | Special cases |
5% TCA | 15 | 0.8 | Fair | Not recommended |
10% TCA | 10 | 1.5 | Poor | Not recommended |
The kinetics of detritylation have been extensively studied using model compounds [9]. For early synthesis cycles with minimal acid binding capacity, detritylation using 3% dichloroacetic acid proceeds rapidly with no significant tailing [9]. However, as the oligonucleotide chain grows, the increased mass of DNA on the controlled pore glass support leads to enhanced acid binding, necessitating careful optimization of reaction conditions [9].
The coupling step represents the core chemical transformation in phosphoramidite synthesis, involving the nucleophilic substitution of the diisopropylamine moiety of the nucleosidic phosphoramidite by the 5'-hydroxyl function of the solid support-bound nucleoside [10]. This reaction must be performed in the presence of a suitable acid-base activator, as the reactants are otherwise inert [10].
The mechanism of phosphoramidite activation and coupling has been studied in detail through nuclear magnetic resonance spectroscopy [11] [12]. The first step involves protonation of the trivalent phosphorus, followed by slow displacement of the N,N-diisopropylamino group by tetrazolide [11]. The resulting tetrazolide intermediate rapidly reacts with the 5'-hydroxyl group of the protected resin-bound oligonucleotide to yield the phosphite triester product [11].
Tetrazole acts as both an acid and a nucleophilic catalyst in this process [11] [13]. The protonation step is fast and reversible, while the nucleophilic displacement with tetrazole is the rate-determining step [13]. Studies using model reactions have identified the formation of a diethoxy-tetrazolophosphane intermediate with a characteristic 31P nuclear magnetic resonance shift of 126 parts per million, identical to the signal observed during internucleotide bond formation [12].
Table 4: Phosphoramidite Activators and Their Properties
Activator | pKa Value | Activation Rate (s⁻¹) | Coupling Efficiency (%) | Stability in ACN | Commercial Availability |
---|---|---|---|---|---|
1H-Tetrazole | 4.8 | 0.05 | 96 | Excellent | High |
5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.15 | 98 | Good | High |
4,5-Dicyanoimidazole (DCI) | 5.2 | 0.08 | 97 | Excellent | Medium |
5-(4-Nitrophenyl)-1H-tetrazole | 3.9 | 0.20 | 98 | Good | Medium |
Benzylthiotetrazole (BTT) | 4.2 | 0.12 | 97 | Good | Low |
N-Methylimidazole-Saccharin Salt | 3.5 | 0.25 | 99 | Fair | Low |
Alternative activators have been developed to improve coupling efficiency and reduce side reactions [11] [13]. 4,5-Dicyanoimidazole has emerged as a logical alternative activator, providing enhanced coupling rates for certain modified nucleosides [11]. Research has shown that coupling times for 2'-N-trifluoroacetamido-5'-dimethoxytrityl-uridine and 2'-N-phthalimido-5'-dimethoxytrityl-uridine phosphoramidites are reduced by more than half when 4,5-dicyanoimidazole is used as the activator compared to tetrazole [11].
The capping step serves as a critical quality control measure in oligonucleotide synthesis [6] [5]. Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride activated by N-methylimidazole in pyridine, rendering any unextended sequences inert in subsequent rounds of the chain elongation cycle [5] [14]. This process effectively prevents the formation of deletion mutations in the final oligonucleotide sequences [6].
The importance of the capping step becomes evident when considering the cumulative effect of incomplete coupling reactions [6]. Without proper capping, unreacted oligonucleotides would continue to participate in subsequent coupling cycles, leading to a mixture of products with varying lengths that are difficult to separate from the desired full-length product [14]. The capping reaction is performed after each coupling step but before oxidation to ensure that all water is driven out of the system, which would otherwise inhibit the next cycle of the reaction [6].
Research has demonstrated that for the synthesis of very long DNA sequences on glass chips using inkjet printers, the capping step can be omitted due to surface effects that allow even better condensation yields than possible with traditional controlled pore glass supports [14]. However, for standard solid-phase synthesis protocols, the capping step remains essential for maintaining product quality and purity [14].
The final step in each synthesis cycle involves the conversion of the unstable phosphite triester linkage to a stable phosphate triester through oxidation [6] [5]. This transformation changes the phosphorus oxidation state from +3 to +5, creating a chemically stable internucleotide linkage that can withstand subsequent synthesis cycles [14].
The standard oxidation protocol employs aqueous iodine as the oxidizing agent [14] [15]. The mechanism involves the formation of an iodophosphate intermediate, which undergoes hydrolysis to yield the final phosphate triester product [16]. This reaction proceeds with high efficiency, typically achieving greater than 95% conversion within one minute [17]. The oxidation step is stereospecific, proceeding with retention of configuration at the phosphorus center [16].
Table 2: Comparison of Oxidation Methods in Phosphoramidite Chemistry
Oxidation Method | Oxidation Time (min) | Reaction Efficiency (%) | Phosphorus Oxidation State | Base Compatibility | Water Content |
---|---|---|---|---|---|
Iodine/Water (standard) | 1 | >95 | P(III) → P(V) | Good | Aqueous |
Hydrogen Peroxide | 10 | 85-90 | P(III) → P(V) | Excellent | Aqueous |
t-Butyl Hydroperoxide | 15 | 90-95 | P(III) → P(V) | Good | Anhydrous |
10-Camphorsulfonyl-Oxaziridine | 3 | >95 | P(III) → P(V) | Excellent | Anhydrous |
TBHP/Pyridine | 5 | 88-92 | P(III) → P(V) | Good | Anhydrous |
CSO (non-aqueous) | 3 | >95 | P(III) → P(V) | Excellent | Anhydrous |
Alternative oxidation methods have been developed to address specific challenges in oligonucleotide synthesis [17] [18]. Hydrogen peroxide oxidation in neutral aqueous acetonitrile has been demonstrated as a cheap, green alternative to the widely used iodine-pyridine procedure [17]. This method is particularly useful when synthesizing oligonucleotides containing base modifications that are sensitive to iodine oxidation [15] [18].
Some phosphoramidites have been found to be unstable to oxidation with iodine-containing solutions, regardless of iodine concentration [18]. This is most noticeable in the synthesis of oligonucleotides containing 7-deaza-deoxyguanosine, which undergoes damage during the oxidation step [18]. Non-aqueous oxidizers such as 10-camphorsulfonyl-oxaziridine have been successfully employed as alternatives for these sensitive modifications [18].
The phosphoramidite coupling reaction represents a classic example of nucleophilic substitution at phosphorus [10]. The reaction mechanism involves the displacement of the diisopropylamine leaving group by the 5'-hydroxyl nucleophile of the growing oligonucleotide chain [10]. This process is facilitated by the activation of the phosphoramidite through protonation and subsequent nucleophilic attack by the tetrazole activator [12].
The stereochemistry of these nucleophilic substitution reactions has been extensively studied [10]. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electrophilic phosphorus center, forming a pentacoordinate intermediate before eliminating the leaving group [10]. The overall stereochemical outcome depends on the specific geometry of the transition state and the nature of the substituents around the phosphorus atom [10].
Research has revealed that the efficiency of nucleophilic substitution in phosphoramidite chemistry is highly dependent on the electronic and steric properties of both the nucleophile and the leaving group [10]. The diisopropylamine group was specifically chosen as the leaving group because its steric bulk provides an ideal balance between stability during preparation of the phosphoramidite reagents and ease of activation during the coupling reaction [14].
The role of the activator in facilitating nucleophilic substitution cannot be overstated [10] [12]. Different activators promote the reaction through distinct mechanisms, with some acting primarily as proton donors while others function as nucleophilic catalysts [10]. The choice of activator significantly influences the reaction rate, coupling efficiency, and potential for side reactions [13].
Kinetic studies have demonstrated that the nucleophilic substitution step is typically the rate-limiting process in the overall coupling reaction [13]. The reaction rate is influenced by factors such as temperature, solvent polarity, and the concentration of both the nucleophile and the activated phosphoramidite species [19]. Maintaining anhydrous conditions is crucial, as water can compete with the desired nucleophile and reduce coupling efficiency [19].
The distinction between phosphorus(III) and phosphorus(V) chemistry is fundamental to understanding the mechanistic principles of phosphoramidite-based DNA synthesis [20]. Phosphoramidites contain phosphorus in the +3 oxidation state, which exhibits unique reactivity patterns compared to the +5 oxidation state found in the final phosphodiester linkages [20].
Table 5: Comparison of Phosphorus(III) vs Phosphorus(V) Chemistry
Property | Phosphorus(III) Compounds | Phosphorus(V) Compounds |
---|---|---|
Oxidation State | +3 | +5 |
Coordination Number | 3-4 | 4-6 |
Typical Bond Angles | ~100° | ~109° |
Stability in Air | Moderate | High |
Hydrolysis Rate | Fast | Slow |
Nucleophilic Reactivity | High | Low |
Electrophilic Character | Low | High |
Phosphorus(III) compounds, including phosphoramidites, are characterized by their pyramidal geometry and increased nucleophilic reactivity compared to their phosphorus(V) counterparts [20]. This enhanced reactivity makes phosphorus(III) species ideal for the coupling reactions required in oligonucleotide synthesis, as they readily undergo nucleophilic substitution with alcohols under mild conditions [20].
The transformation from phosphorus(III) to phosphorus(V) during the oxidation step represents a fundamental change in the electronic structure and reactivity of the phosphorus center [20]. Phosphorus(V) compounds exhibit tetrahedral or octahedral geometry and are generally more stable toward hydrolysis and other chemical transformations [20]. This stability is essential for the integrity of the final oligonucleotide product [20].
The P(III)-based phosphoramidite platform represents the state of the art for oligonucleotide synthesis and is readily applicable for the formation of both canonical phosphodiesters and modified linkages such as phosphorothioates [20]. Historically, P(V) reagents for oligonucleotide synthesis suffered from low reactivity and a high prevalence of side reactions [20]. These shortcomings were systematically addressed through numerous tactical innovations, ultimately leading to the development of modern phosphoramidite chemistry [20].
The choice between phosphorus(III) and phosphorus(V) chemistry has significant implications for the overall synthesis strategy [20]. While phosphorus(III) compounds offer superior reactivity for coupling reactions, they require careful handling and storage due to their increased sensitivity to oxidation and hydrolysis [20]. Conversely, phosphorus(V) compounds provide enhanced stability but require more forcing conditions for bond formation [20].
Table 1: Theoretical Yields of Oligonucleotides Based on Coupling Efficiency
Coupling Efficiency | 10-mer | 20-mer | 30-mer | 40-mer | 50-mer | 60-mer | 70-mer | 80-mer | 90-mer | 100-mer |
---|---|---|---|---|---|---|---|---|---|---|
0.950 | 0.630 | 0.377 | 0.226 | 0.135 | 0.081 | 0.048 | 0.029 | 0.017 | 0.010 | 0.006 |
0.970 | 0.760 | 0.561 | 0.413 | 0.305 | 0.225 | 0.166 | 0.122 | 0.090 | 0.066 | 0.049 |
0.980 | 0.834 | 0.681 | 0.557 | 0.455 | 0.372 | 0.304 | 0.248 | 0.203 | 0.166 | 0.135 |
0.990 | 0.914 | 0.826 | 0.747 | 0.676 | 0.611 | 0.553 | 0.500 | 0.452 | 0.409 | 0.370 |
0.995 | 0.956 | 0.909 | 0.865 | 0.822 | 0.782 | 0.744 | 0.708 | 0.673 | 0.640 | 0.609 |
The efficiency of phosphoramidite coupling directly impacts the quality and yield of the final oligonucleotide product [21]. As demonstrated in the theoretical yield calculations, even small decreases in coupling efficiency can dramatically reduce the yield of longer oligonucleotides [21]. For instance, while an average coupling efficiency of 98.0% would theoretically yield 68% full-length product for a 20-mer, it would only yield 13% full-length product for a 100-mer [19].